molecular formula C9H14Cl2N2O2 B3101297 N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride CAS No. 1390654-31-5

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride

Cat. No. B3101297
CAS RN: 1390654-31-5
M. Wt: 253.12
InChI Key: WAIHBBOIVUONIO-UHFFFAOYSA-N
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Description

“N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride” is a chemical compound with the CAS Number: 1390654-31-5 . It has a molecular weight of 253.13 and its IUPAC name is [methyl (4-pyridinylmethyl)amino]acetic acid dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-2-4-10-5-3-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride” is a solid substance . It has a molecular weight of 253.13 . , and it is stored at a temperature of -20°C .

Scientific Research Applications

Glycine Transporter Inhibition

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride is studied for its role as a glycine transporter inhibitor. A structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, influencing cerebrospinal fluid (CSF) concentrations of glycine in rats (Yamamoto et al., 2016).

Kinetics of Chlorine Transfer

The kinetics of chlorine transfer from N-chlorosuccinimide to amino compounds, including glycine, has been examined. These studies are crucial in understanding the reaction mechanisms involving Cl+ transfer from N-chlorosuccinimide to amino acids like glycine (Antelo et al., 1997).

Enzymatic Methylation

Research on glycine N-methyltransferase, an enzyme that methylates glycine, has been conducted. This enzyme, which yields sarcosine from glycine, plays a significant role in methionine and folate cycles, impacting DNA methylation and other biochemical pathways (Heady & Kerr, 1973).

Pyrolysis Studies

Investigations into the pyrolysis of amino acids like glycine have provided insights into the thermal decomposition mechanisms of these compounds, with implications for analytical chemistry and materials science (Hendricker & Voorhees, 1998).

Interaction with Other Compounds

The interaction of glycine esters with other chemical structures, like 4,6-dichloropyrimidine-5-carbaldehyde, has been studied to synthesize new compounds with potential biological activities. These interactions and their resultant products are crucial in the field of medicinal chemistry (Zinchenko et al., 2018).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The safety information suggests that it should be handled with care .

properties

IUPAC Name

2-[methyl(pyridin-4-ylmethyl)amino]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-2-4-10-5-3-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIHBBOIVUONIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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